Eisenstearat
Description
Significance in Contemporary Chemical Science
The significance of ferric stearate (B1226849) in modern chemical science lies in its role as a versatile precursor and catalyst. It is particularly crucial in the burgeoning field of nanotechnology, where it serves as a widely used precursor for the synthesis of iron oxide nanoparticles (IONPs) through thermal decomposition. acs.orgresearchgate.net The molecular and three-dimensional structure of the ferric stearate precursor has been shown to directly influence the shape, size, and composition of the resulting nanoparticles, allowing for controlled, bottom-up fabrication of these advanced materials. acs.orgnih.gov
Research has delved into the specific structures of iron stearate precursors, identifying complex polynuclear arrangements. For instance, detailed characterization has shown that iron stearates synthesized with different iron-to-stearate ratios form distinct lamellar structures with planes of iron polynuclear complexes separated by stearate chains. acs.orgnih.gov One study identified a precursor made with three stearate chains (FeSt₃) as a mixture containing a dominant [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St complex, while a precursor with two stearate chains (FeSt₂) was mainly composed of [Fe₃-(μ₃-O)St₆·xH₂O]Cl. acs.org This fundamental understanding of the precursor's structure is critical for designing nanoparticles with specific properties for applications like magnetic hyperthermia. researchgate.net
Beyond nanotechnology, ferric stearate is recognized as a catalyst in organic synthesis and the polymer industry. wikipedia.orgguidechem.com It is notably used as a pro-degradant additive in polyolefins, where it accelerates oxo-biodegradation, addressing environmental concerns related to plastic waste. researchgate.net Its function as a stabilizer in biochemical contexts further broadens its utility in chemical research. wikipedia.org
Overview of Research Domains for Ferric Stearate
Academic and industrial research on ferric stearate spans several key domains, primarily materials science, polymer chemistry, and catalysis.
Materials Science: The most prominent research area is its use as a precursor for magnetic nanoparticles. researchgate.net Early studies, dating back to the 1980s, investigated the fundamental magnetic properties of ferric stearate, identifying it as a quasi-two-dimensional magnetic system. ibm.com This is due to its structure, where long hydrocarbon chains separate the planes of iron ions by a significant distance. ibm.com Modern research focuses on leveraging this property and its role as a precursor to design iron oxide nanoparticles with tailored magnetic and structural characteristics for theranostics and other biomedical applications. acs.orgresearchgate.net The ability to control nanoparticle synthesis by carefully selecting or synthesizing specific iron stearate structures is a major focus of current studies. acs.orgnih.gov
Polymer Chemistry: In the polymer industry, ferric stearate is investigated and utilized as a multifunctional additive. guidechem.com It functions as a catalyst and stabilizer during polymerization processes, enhancing the thermal stability of the resulting polymers. guidechem.comgoldstab.com Research also explores its role as a lubricant and mold release agent in the processing of plastics and rubbers, which helps to reduce friction and improve material flow, thereby optimizing manufacturing efficiency. guidechem.comgoldstab.comnimbasia.com A specific application that has been the subject of research is its use as a pro-oxidant to create degradable plastics, with studies showing its effectiveness in promoting the oxo-degradation of polyethylene (B3416737) films. researchgate.net
Catalysis: Ferric stearate's catalytic activity is a key area of investigation. It is employed as a catalyst in various organic reactions. wikipedia.org Its most significant catalytic application in recent research is as a pro-degradant for polyolefins. researchgate.net Studies have focused on optimizing its synthesis, such as through double decomposition methods, to achieve high purity and efficiency for this application. researchgate.netgoogle.com
| Research Domain | Specific Application / Finding |
| Materials Science | Precursor for synthesizing iron oxide nanoparticles (IONPs) with controlled size and shape. acs.orgresearchgate.net |
| Subject of fundamental research into quasi-two-dimensional magnetic structures. ibm.com | |
| The molecular structure of ferric stearate precursors dictates the properties of the resulting nanoparticles. acs.orgnih.gov | |
| Polymer Chemistry | Catalyst and thermal stabilizer in polymer production. guidechem.com |
| Pro-degradant additive to promote the oxo-biodegradation of polyolefins. researchgate.net | |
| Lubricant and mold release agent in plastics and rubber manufacturing. goldstab.comnimbasia.com | |
| Catalysis | Catalyst in various organic synthesis reactions. wikipedia.org |
| Synthesis methods are optimized to enhance its catalytic efficiency as a pro-degradant. researchgate.netgoogle.com | |
| This table provides an overview of the primary research domains and specific applications of Ferric Stearate. |
Structure
2D Structure
Properties
CAS No. |
5136-76-5 |
|---|---|
Molecular Formula |
C18H36FeO2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
iron;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
PHACENXRVBYYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |
Related CAS |
2980-59-8 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Ferric Stearate
Precipitation Techniques for Ferric Stearate (B1226849) Synthesis
Precipitation methods are widely employed for the synthesis of ferric stearate, primarily due to the formation of a solid product from a solution, which can be easily separated. These techniques can be broadly categorized into coprecipitation and saponification-metathesis routes.
Coprecipitation Approaches
Coprecipitation is a common method for the synthesis of ferric stearate, which involves the simultaneous precipitation of ferric ions and stearate anions from a solution. This is typically achieved by reacting a soluble iron(III) salt with a solution of sodium stearate in an aqueous medium. The resulting ferric stearate, being insoluble in water, precipitates out of the solution and can be collected by filtration.
The stoichiometry of the reactants is a critical factor in determining the composition of the final product. For instance, different iron-to-stearate ratios can lead to the formation of various iron stearate species and polynuclear complexes. Research has shown that ferric stearate synthesized through coprecipitation of sodium stearate and ferric chloride salts can be utilized as a precursor for the synthesis of iron oxide nanoparticles. researchgate.net The structure of the iron stearate precursor, influenced by the synthesis conditions, plays a crucial role in the subsequent formation and properties of the nanoparticles. researchgate.net
Saponification-Metathesis Routes
The saponification-metathesis route is a two-step process that is also a prevalent method for synthesizing ferric stearate. This method offers good control over the reaction and can yield a product with high purity. google.com
The first step is saponification, where stearic acid is reacted with an alkali, typically sodium hydroxide, to form sodium stearate, a water-soluble soap. This reaction is generally carried out at an elevated temperature to ensure the complete conversion of stearic acid. google.com
Saponification: C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O
Metathesis: 3C₁₇H₃₅COONa + FeCl₃ → Fe(C₁₇H₃₅COO)₃ + 3NaCl
A key advantage of this method is that the resulting ferric stearate precipitate can be easily washed to remove byproducts like sodium chloride, leading to a product with high purity and a narrow melting point range. google.com The yield of ferric stearate from this process is often high, in the range of 93.8% to 95.1%. google.com
Direct Synthesis and Catalytic Processes for Ferric Stearate Production
Direct synthesis and catalytic processes offer alternative routes to ferric stearate, which can be more straightforward in some cases.
Catalytic processes can be employed to enhance the efficiency of ferric stearate synthesis. For instance, the use of a catalyst can improve the reaction rate and yield. One such catalyst mentioned in synthesis protocols is zinc oxide. google.com In some preparation methods, a zinc oxide catalyst is added to the sodium stearate solution before the addition of the soluble iron salt solution. google.com Catalysts can streamline the synthesis process, potentially reducing the number of steps and shortening the reaction time, which is advantageous for large-scale production.
Influence of Synthesis Parameters on Ferric Stearate Formation
The composition, structure, and purity of ferric stearate are highly dependent on the conditions under which it is synthesized. Careful control of parameters such as pH, temperature, and the choice of precursors and additives is crucial for obtaining the desired product characteristics.
pH and Temperature Effects on Ferric Stearate Composition and Structure
The pH of the reaction medium is a critical parameter throughout the synthesis of ferric stearate, particularly in the saponification-metathesis route. During the initial saponification step, the reaction is typically carried out under alkaline conditions, with a pH in the range of 9-10, to ensure the complete conversion of stearic acid to sodium stearate. google.com In the subsequent metathesis step, where the ferric salt is added, the pH is lowered. The precipitation of ferric stearate is generally completed when the pH of the reaction solution reaches a range of 3-4. google.com The hydrolysis of ferric chloride, a common precursor, is known to be dependent on pH, which can influence the formation of various iron hydroxide species and ultimately the structure of the resulting ferric stearate. researchgate.net
Temperature also plays a significant role in the synthesis process. The saponification of stearic acid is typically conducted at elevated temperatures, often between 90°C and 95°C, to facilitate a complete reaction. google.com In contrast, the metathesis reaction is carried out at a lower temperature, generally in the range of 60°C to 80°C. google.com Controlling the temperature during the precipitation step is important to prevent the melting and floating of the ferric stearate product, which can lead to the encapsulation of unreacted iron salts and result in an impure product. google.com
| Synthesis Step | Parameter | Typical Range | Effect on Reaction |
| Saponification | pH | 9 - 10 | Ensures complete conversion of stearic acid to sodium stearate. google.com |
| Temperature | 90 - 95 °C | Facilitates a complete and efficient saponification reaction. google.com | |
| Metathesis | pH | 3 - 4 | Promotes the precipitation of ferric stearate. google.com |
| Temperature | 60 - 80 °C | Prevents melting of the product and ensures a pure precipitate. google.com |
Role of Precursors and Additives in Ferric Stearate Synthesis
The choice of precursors, particularly the soluble iron salt, can impact the characteristics of the final ferric stearate product. Commonly used iron precursors include ferric chloride (FeCl₃) and ferric sulfate (Fe₂(SO₄)₃). google.comresearchgate.net While both can be used effectively in the metathesis reaction, they may introduce different anionic impurities into the final product. For instance, using ferric chloride will result in sodium chloride as a byproduct, while ferric sulfate will produce sodium sulfate. These byproducts are typically removed through washing of the precipitate. The nature of the iron precursor can also influence the structure of the resulting ferric stearate, with studies showing that the use of iron(II) or iron(III) chlorides can lead to the formation of different polynuclear iron complexes. scispace.com
Reaction Kinetics and Mechanism Elucidation in Ferric Stearate Production
The production of ferric stearate, a compound with significant industrial applications, involves complex reaction kinetics and mechanisms that are influenced by a variety of factors. The elucidation of these pathways is crucial for optimizing synthesis, controlling product purity, and achieving desired material properties. The most common synthetic route is the saponification-metathesis method, which involves the initial formation of a stearate salt followed by a double displacement reaction with a soluble iron(III) salt.
In the widely used saponification-metathesis method, the first step is the saponification of stearic acid, typically with sodium hydroxide, to form sodium stearate. This reaction is generally carried out at elevated temperatures, ranging from 85°C to 95°C, to ensure the complete conversion to sodium stearate. Following saponification, the sodium stearate solution is often cooled to a temperature between 60°C and 80°C before the metathesis reaction. google.com
The subsequent metathesis reaction involves the addition of a soluble iron(III) salt solution, such as ferric chloride, to the sodium stearate solution. This step is typically conducted at a lower temperature, generally between 50°C and 80°C, to precipitate the ferric stearate. The temperature of the iron salt solution is also controlled, often preheated to 50-70°C. google.com Controlling the temperature during this stage is critical to prevent the melting of the newly formed ferric stearate, which could lead to impurities and affect the final product's characteristics. google.com
The pH of the reaction medium plays a pivotal role in the synthesis of ferric stearate. During the metathesis reaction, the pH is carefully monitored and controlled. The hydrolysis of iron(III) salts is a complex process that leads to the formation of various aqua-hydroxo complexes. researchgate.net The pH level can influence this hydrolysis, which in turn affects the coordination of the Fe(III) ions to the stearate ligands and the subsequent precipitation of the final product. researchgate.net The reaction is often allowed to proceed until the pH of the solution reaches a value between 3 and 4. google.com
The stoichiometry of the reactants, specifically the metal-to-acid ratio, is another critical parameter that influences the composition of the resulting iron stearate. The synthesis of ferric stearate, or Fe(C₁₇H₃₅COO)₃, involves the coordination of three stearate chains to each iron atom.
Research has shown that the structure of ferric stearate is not a simple mononuclear compound but rather consists of polynuclear iron complexes. acs.orgepa.gov For instance, one identified structure is a trimer with the formula [Fe₃O(St)₆(H₂O)₃]⁺St⁻, where St⁻ represents the stearate anion. epa.gov Another study has identified more complex structures, such as a mixture of [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St and [Fe₃(μ₃-O)St₆·xH₂O]St. acs.org The formation of these larger polynuclear complexes in the case of ferric stearate has been attributed to the higher rates of hydrolysis and condensation of iron(III) chloride solutions compared to iron(II) chloride solutions. acs.org
A proposed nucleation mechanism suggests the condensation of polycation radicals that are generated by the catalytic departure of two stearate chains from an iron polycation-based molecule. acs.org The use of catalysts, such as zinc oxide, has also been reported to influence the rate and efficiency of ferric stearate synthesis.
The progress of the reaction can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy. As the reaction proceeds, the characteristic absorption band of the carbonyl group (C=O) from stearic acid decreases, while the absorption bands corresponding to the carboxylate anions (COO⁻) of the metal salt emerge and intensify. researchgate.net
Detailed kinetic studies on the degradation of ferric stearate have been conducted, revealing a multistage process with activation energies in the range of 110-250 kJ/mol. researchgate.net While these studies focus on the decomposition rather than the formation of ferric stearate, they provide valuable insights into the thermal stability and reactivity of the compound.
The following table summarizes the typical reaction conditions for the synthesis of ferric stearate via the saponification-metathesis method as described in various sources.
| Parameter | Saponification Stage | Metathesis Stage |
| Reactants | Stearic acid, Sodium hydroxide | Sodium stearate, Soluble iron(III) salt (e.g., Ferric chloride) |
| Temperature | 85°C - 95°C | 50°C - 80°C |
| pH | 9 - 10 | 3 - 4 |
| Catalyst | Not typically used | Zinc oxide (optional) |
Structural Elucidation and Morphological Investigations of Ferric Stearate
Molecular and Supramolecular Architecture of Ferric Stearate (B1226849)
The structure of ferric stearate is complex, extending beyond a simple salt to form elaborate molecular and supramolecular assemblies. These structures are critical as they are often used as precursors in the synthesis of iron oxide nanoparticles, where their architecture influences the final product's characteristics. acs.orgnih.gov
Polynuclear Iron Stearate Structures (e.g., [Fe₃O(St)₆(H₂O)₃]⁺St⁻, [Fe₇(µ₃-O)₆St₁₂])
Ferric stearate does not typically exist as a simple mononuclear compound but rather forms large, polynuclear clusters. epa.gov These clusters are often bridged by oxo (O²⁻) or hydroxo (OH⁻) ligands. One of the well-characterized structures is the trinuclear iron cluster, [Fe₃O(St)₆(H₂O)₃]⁺St⁻, where 'St' represents the stearate anion (C₁₇H₃₅COO⁻). epa.gov In this arrangement, three iron atoms are bridged by a central µ₃-oxo ligand, with stearate and water molecules completing the coordination sphere of the iron centers. epa.govresearchgate.net
Research has identified even larger and more complex polynuclear structures. For instance, a compound referred to as FeSt₃ has been found to be a mixture containing a significant proportion of a heptanuclear iron complex, [Fe₇(µ₃-O(H))₆(µ₂-OH)ₓSt₁₂₋₂ₓ]St. acs.orgnih.gov The formation of these larger polynuclear complexes in ferric stearate is associated with higher rates of hydrolysis and condensation from the iron(III) salt precursors during synthesis. acs.orgnih.gov The specific polynuclear structure present in an iron stearate sample can vary, with some commercial "ferric stearate" products being mixtures of stearic acid and trinuclear iron clusters. epa.gov
Lamellar Organization in Ferric Stearate Compounds
A defining characteristic of solid ferric stearate is its lamellar structure. acs.orgnih.gov This organization arises from the self-assembly of the polynuclear iron complexes and the long hydrocarbon chains of the stearate ligands. The structure consists of distinct layers: planes composed of the polynuclear iron cations are separated by bilayers of stearate chains. acs.orgresearchgate.net These aliphatic chains are typically arranged perpendicular to the planes of the iron complexes and adopt an all-trans conformation, maximizing van der Waals interactions and leading to a well-ordered, crystalline arrangement. acs.orgnih.govresearchgate.net This layered, lamellar architecture is a common feature among metal stearates and is a key factor in their physical properties and their role as precursors in nanoparticle synthesis. researchgate.net
Table 1: Summary of Structural Features of Ferric Stearate Complexes
| Feature | Description | Key Species |
| Coordination | Iron(III) exhibits a high-spin state, typically in an octahedral geometry, coordinating with oxygen donor ligands from stearate and water. | Fe³⁺, Stearate (St), H₂O |
| Polynuclearity | Forms large clusters with multiple iron centers bridged by oxo (O²⁻) or hydroxo (OH⁻) ligands. | [Fe₃O(St)₆(H₂O)₃]⁺St⁻, [Fe₇(µ₃-O(H))₆St₁₂] |
| Organization | Exhibits a lamellar crystal structure where planes of polynuclear iron complexes are separated by layers of stearate chains. | Lamellar Bilayers |
Morphology and Nanostructure Formation in Ferric Stearate Systems
The unique molecular and supramolecular architecture of ferric stearate makes it a valuable precursor for the controlled synthesis of advanced nanomaterials. The inherent structure of the iron stearate complex directly influences the morphology and architecture of the resulting nanoparticles.
Anisotropic Nanoparticle Formation from Ferric Stearate Precursors (e.g., nanocubes, nanoplates)
Iron stearate is widely used as a precursor in thermal decomposition methods to produce iron oxide nanoparticles with controlled shapes and sizes. acs.orgnih.gov The synthesis of anisotropic (non-spherical) nanoparticles is of particular interest due to their shape-dependent properties. dtic.milbham.ac.uk Research has shown that the choice of iron stearate precursor can direct the formation of specific nanoparticle morphologies. For example, using an iron stearate with three stearate chains per iron (FeSt₃) in the presence of sodium oleate (B1233923) and oleic acid has been shown to yield nanocubes. researchgate.net In contrast, using an iron stearate precursor with two stearate chains (FeSt₂) under different surfactant conditions preferentially leads to the formation of nanoplates. researchgate.net The lamellar structure of the precursor is thought to play a role in this shape-controlled synthesis, potentially acting as a template or influencing the nucleation and growth mechanisms. researchgate.net
Core-Shell Architectures Involving Ferric Stearate
Core-shell nanostructures, which consist of a core material coated by a shell of a different material, are designed to combine or enhance the properties of their components. nih.govnih.govmdpi.com In the context of materials derived from ferric stearate, core-shell architectures are prominent. For instance, iron oxide nanocubes synthesized from ferric stearate precursors have been observed to have a core-shell Fe₁₋ₓO@Fe₃₋ₓO₄ composition. researchgate.net While ferric stearate is primarily used as the precursor for the iron oxide core, the principles of core-shell synthesis can be applied to encapsulate these resulting nanoparticles. For example, iron oxide nanoparticles can be coated with materials like silica (B1680970) (SiO₂) to create a defined core-shell structure, which stabilizes the core and allows for further surface functionalization. mdpi.comsemi.ac.cn This approach creates multifunctional materials where the magnetic iron oxide core, derived from ferric stearate, is protected and functionalized by the shell. mdpi.com
Table 2: Nanostructures Derived from Ferric Stearate Precursors
| Nanostructure Type | Description | Example | Precursor Influence |
| Anisotropic Nanoparticles | Non-spherical nanoparticles whose properties depend on their shape. | Iron Oxide Nanocubes, Nanoplates | The ratio of stearate chains in the precursor (e.g., FeSt₃ vs. FeSt₂) influences the final shape. |
| Core-Shell Architectures | Structures with a core material (iron oxide) encapsulated by a shell of another material. | Fe₁₋ₓO@Fe₃₋ₓO₄, FeₓOᵧ@SiO₂ | Ferric stearate is the source for the iron oxide core. The shell provides stability and functionality. |
Crystallographic Phase Analysis of Ferric Stearate Derived Materials
The thermal decomposition of ferric stearate is a prominent method for synthesizing iron oxide nanoparticles, with the resulting materials exhibiting various crystallographic phases. nih.gov The specific phase of the iron oxide is crucial as it dictates the material's magnetic and catalytic properties. acs.org Techniques such as X-ray diffraction (XRD) are essential for identifying these crystalline structures. rsc.orgjetir.org
The thermal processing of ferric stearate precursors typically leads to the formation of iron oxide nanoparticles. researchgate.net The nucleation and growth of these nanocrystals are complex processes influenced by the structure of the iron stearate precursor itself. nih.govresearchgate.net Ferric stearate often consists of polynuclear complexes, which act as intermediates in the formation of iron oxide nanoparticles upon thermal decomposition. nih.gov The most common iron oxide polymorphs derived from ferric stearate are magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), both of which have a cubic spinel structure. nih.govnih.govarxiv.org Hematite (B75146) (α-Fe₂O₃), with a rhombohedral corundum structure, can also be formed. wikipedia.org
The analysis of XRD patterns allows for the identification of these phases by comparing diffraction peaks with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). rsc.orgchemmethod.com For instance, the XRD pattern for maghemite is referenced under JCPDS card number 39-1346, while magnetite corresponds to JCPDS card number 19-629. rsc.orgchemmethod.com In many cases, the synthesized product is a mixture of phases, or consists of a core of one phase (like magnetite) with a surface layer oxidized into another (like maghemite). rsc.orgnih.gov
The crystallographic properties of the most common iron oxide phases derived from ferric stearate are summarized below.
| Compound Name | Common Crystalline Phase | Crystal System | Space Group | Standard Lattice Parameter (a) | Reference |
|---|---|---|---|---|---|
| Magnetite | Fe₃O₄ | Cubic | Fd-3m | 0.8396 Å | rsc.org |
| Maghemite | γ-Fe₂O₃ | Cubic | P4₃32 | 0.8346 Å | rsc.orgwikipedia.org |
| Hematite | α-Fe₂O₃ | Trigonal (Rhombohedral) | R-3c | a = 5.035 Å, c = 13.747 Å | wikipedia.orgmaterialsproject.org |
Research findings from various studies provide specific examples of the crystallographic analysis of these materials. In one study, iron oxide nanoparticles synthesized via a hydrothermal method showed a cubic spinal structure consistent with maghemite (JCPDS 39-1346), with an average crystallite size calculated to be about 26 nm. chemmethod.com Another investigation involving the co-precipitation of iron salts resulted in nanoparticles with an iron oxide spinel structure. rsc.org The calculated lattice parameter was a = 0.8383 Å, a value intermediate between that of pure magnetite and maghemite, suggesting the nanoparticles consist mainly of magnetite that is partially oxidized at the surface. rsc.org
Further analysis using the Debye-Scherrer formula allows for the calculation of key crystallographic parameters from XRD data.
| Derived Material | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| α-Fe₂O₃ Nanoparticles | Auto-combustion | Average Crystallite Size | 30.22 nm | jetir.org |
| α-Fe₂O₃ Nanoparticles | Auto-combustion | Degree of Crystallinity | 51.29% | jetir.org |
| α-Fe₂O₃ Nanoparticles | Auto-combustion | Average Lattice Strain | 0.0034 | jetir.org |
| Maghemite Nanoparticles | Hydrothermal | Average Crystallite Size | ~26 nm | chemmethod.com |
The synthesis conditions, including the type of precursor, solvent, and temperature, significantly influence the resulting crystallographic phase, size, and degree of crystallinity of the derived iron oxide nanoparticles. researchgate.netnih.gov High-temperature methods, for example, tend to produce nanoparticles with high crystallinity. nih.gov The ability to control these parameters allows for the tuning of the material's properties for specific applications. researchgate.net
Advanced Characterization Techniques Applied to Ferric Stearate
Spectroscopic Analysis of Ferric Stearate (B1226849)
Spectroscopic methods are crucial for elucidating the molecular structure and chemical environment of the iron center in ferric stearate.
FTIR spectroscopy is a primary tool for confirming the formation of ferric stearate and ensuring the purity of the product. The analysis focuses on identifying the characteristic vibrations of the carboxylate group (COO⁻) and verifying the absence of unreacted stearic acid. researchgate.net
The infrared spectrum of ferric stearate is defined by several key absorption bands. The most significant are the antisymmetric and symmetric stretching vibrations of the carboxylate anion. The antisymmetric stretch typically appears around 1580 cm⁻¹, while the symmetric stretch is found near 1400 cm⁻¹. researchgate.net The presence of these two distinct bands confirms the formation of the fatty acid salt. researchgate.net Additionally, the spectrum displays bands corresponding to the C-H stretching vibrations of the long alkyl chains of stearate, typically observed around 2850 cm⁻¹ and 2920 cm⁻¹.
A critical aspect of the quality control analysis is the absence of a carbonyl (C=O) stretching band from free stearic acid, which would appear at approximately 1700-1708 cm⁻¹. researchgate.netwikipedia.org The lack of absorption in this region indicates that the reaction has gone to completion. Similarly, a zero-absorption in the 3000–3500 cm⁻¹ range confirms the absence of O-H stretching vibrations from hydrated salts or residual water. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Ferric Stearate Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
|---|---|---|
| ~2920 and ~2850 | C-H Antisymmetric & Symmetric Stretching | Presence of stearate alkyl chains. |
| ~1708 | C=O Stretching | Absence indicates no unreacted stearic acid. researchgate.netwikipedia.org |
| ~1580 | COO⁻ Antisymmetric Stretching | Confirms formation of the carboxylate salt. researchgate.net |
This table is interactive. You can sort and filter the data as needed.
Mössbauer spectroscopy, particularly utilizing the ⁵⁷Fe isotope, is a highly sensitive technique for probing the local chemical environment of iron nuclei. oszk.hu It is employed to determine the oxidation state, spin state, and coordination geometry of the iron atom in ferric stearate. semanticscholar.orgslideshare.net
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋Q). semanticscholar.org The isomer shift provides direct information about the oxidation state of the iron. For high-spin Fe³⁺ compounds, the isomer shift values are characteristic and allow for clear distinction from Fe²⁺ or other oxidation states. slideshare.net The magnitude of the quadrupole splitting is related to the symmetry of the electric field at the iron nucleus. A non-zero quadrupole splitting in ferric stearate indicates a non-cubic, distorted local environment around the Fe³⁺ ion, which is expected due to the coordination with carboxylate ligands. semanticscholar.orgnetzsch.com These measurements are fundamental in confirming that the iron center maintains the ferric (+3) state within the compound's structure. oszk.hu
Fe K-edge XANES is a powerful synchrotron-based technique used to ascertain the oxidation state and coordination environment of iron in materials like ferric stearate. researchgate.net The analysis focuses on the position of the absorption edge and the features in the pre-edge region.
The energy of the K-edge absorption is sensitive to the oxidation state of the absorbing atom. For iron, the absorption edge of Fe³⁺ is shifted to a higher energy by approximately 3-5 eV compared to Fe²⁺. This shift provides a clear confirmation of the ferric state in the sample.
Furthermore, the pre-edge region of the XANES spectrum contains peaks resulting from 1s to 3d electronic transitions. The intensity and position of these pre-edge features are indicative of the coordination geometry and symmetry of the iron site. The separation between the average pre-edge centroid positions for Fe²⁺ and Fe³⁺ is about 1.4 eV, offering another metric for determining the oxidation state. Analysis of these features helps in understanding the local structure around the iron atom in the ferric stearate complex. researchgate.net
XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For ferric stearate, XPS is used to verify the presence of iron, oxygen, and carbon, and to confirm the +3 oxidation state of iron.
The Fe 2p region of the XPS spectrum is characteristic of the iron's oxidation state. The spectrum is composed of two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. For Fe³⁺ compounds like iron(III) oxide, the Fe 2p₃/₂ peak is typically observed at a binding energy of approximately 711 eV. High-spin Fe³⁺ compounds also exhibit complex multiplet splitting and characteristic satellite peaks at higher binding energies (e.g., a satellite around 719 eV), which serve as a fingerprint for the Fe³⁺ state.
The O 1s spectrum provides information about the oxygen bonding environment, while the C 1s spectrum characterizes the carbon in the stearate chains. The C 1s spectrum of stearic acid shows a main peak around 284.6 eV for the aliphatic carbons and weaker peaks at higher binding energies for carbons near the carboxyl group and the carboxylic carbon itself (~288.5 eV).
Table 2: Typical XPS Binding Energies for Ferric Stearate Components
| Element | Spectral Region | Approximate Binding Energy (eV) | Interpretation |
|---|---|---|---|
| Iron (Fe) | Fe 2p₃/₂ | ~711 | Confirms Fe³⁺ oxidation state. |
| Iron (Fe) | Fe 2p Satellite | ~719 | Characteristic satellite for Fe³⁺. |
| Oxygen (O) | O 1s | ~531-532 | Oxygen in the carboxylate group. |
| Carbon (C) | C 1s | ~284.6 | Aliphatic carbons in stearate chains. |
This table is interactive. You can sort and filter the data as needed.
Thermal Analysis of Ferric Stearate
Thermal analysis techniques are employed to study the decomposition and thermal stability of ferric stearate as a function of temperature.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the thermal stability and decomposition pathway of ferric stearate. The decomposition is a multi-stage process.
The thermal behavior of metal stearates often shows an initial mass loss at lower temperatures (typically below 150 °C), which corresponds to the removal of adsorbed or hydrated water. The primary decomposition of the compound occurs at higher temperatures. Studies on iron stearates indicate that the decomposition kinetics are influenced by the specific structure and hydration state of the precursor. researchgate.net For instance, the decomposition temperature range can differ based on the number of stearate chains attached to the iron center. researchgate.net The decomposition of the long stearate chains occurs over a broad temperature range, ultimately leading to a final, stable residue. In an oxidizing atmosphere such as air, the final decomposition product of iron-containing salts is typically iron(III) oxide (Fe₂O₃). epa.gov
Table 3: General Stages of Thermal Decomposition of Ferric Stearate via TGA
| Temperature Range (°C) | Process | Description of Mass Loss |
|---|---|---|
| < 150 °C | Dehydration | Loss of physically adsorbed and hydrated water. |
| 250 - 500 °C | Decomposition of Stearate | Breakdown of the organic stearate ligands. The specific range and rate depend on the sample's structure and experimental conditions. researchgate.net |
This table is interactive. You can sort and filter the data as needed.
Differential Scanning Calorimetry (DSC) Studies on Ferric Stearate
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions, melting points, and decomposition temperatures. bham.ac.uk In the study of ferric stearate, DSC provides critical insights into its thermal behavior.
DSC analysis of iron(III) stearate reveals characteristic thermal events. A group of endothermic peaks is typically observed in the temperature range of 80°C to 150°C. researchgate.netwikipedia.org These peaks are associated with the melting of the material. The reported melting point for ferric stearate is approximately 84°C. wikipedia.org The DSC thermogram can also be used as a quality control tool to monitor the progress of the synthesis reaction. For instance, during the preparation of ferric stearate, the gradual disappearance of the endothermic peak corresponding to the melting of unreacted stearic acid (which occurs between 65°C and 80°C) indicates the progression of the reaction toward the final product. wikipedia.org
Furthermore, DSC is employed in conjunction with other techniques to study the thermal decomposition of ferric stearate, especially when it is used as a precursor for iron oxide nanoparticles. When combined with in-situ X-ray diffraction (XRD), DSC can help elucidate the crystallization process of the amorphous precursor into crystalline iron oxide phases, such as maghemite and hematite (B75146), upon heating. echemi.com The technique measures the energy changes associated with these transformations, providing a comprehensive picture of the thermal decomposition pathway.
The thermal behavior of ferric stearate is a key parameter in its application as a pro-oxidant additive in polymers like polyethylene (B3416737). DSC studies on high-density polyethylene (HDPE) films containing ferric stearate have shown that its presence can accelerate the thermo-oxidative degradation of the polymer. researchgate.net
Table 1: Thermal Transitions Observed in DSC Analysis of Iron Stearates and Related Compounds
| Material | Observed Thermal Event | Temperature Range (°C) | Citation |
| Iron(III) Stearate | Endothermic peaks (melting) | 80 - 150 | researchgate.netwikipedia.org |
| Iron(III) Stearate | Melting Point | ~84 | wikipedia.org |
| Unreacted Stearic Acid | Diminishing endothermic band | 65 - 80 | wikipedia.org |
| Stearic Acid | Thermal degradation starts | ~185 | researchgate.net |
Microscopic and Scattering Techniques for Ferric Stearate Characterization
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the morphology and structure of ferric stearate and the materials derived from it.
TEM is a powerful tool for visualizing materials at the nanoscale. It is particularly crucial for characterizing the size, shape, and size distribution of iron oxide nanoparticles synthesized via the thermal decomposition of ferric stearate precursors. mdpi.com Research has shown that the nature of the iron stearate precursor, such as the ratio of iron to stearate chains (e.g., FeSt₂ vs. FeSt₃), significantly influences the morphology of the resulting nanoparticles, which can be spherical, cubic, or even triangular. itu.edu.tr High-resolution TEM (HRTEM) provides even more detailed information, allowing for the analysis of the crystalline structure of the nanoparticles, including the identification of core-shell structures (e.g., an iron core with a magnetite shell) and the visualization of crystal lattice planes and defects. itu.edu.tr
Studies have revealed a fascinating nucleation mechanism where ferric stearate particles, upon heating, melt and merge into "droplet-shaped nanoreactors." itu.edu.tr TEM imaging has been instrumental in observing this phenomenon, where the iron oxide nuclei form within these confined molten droplets before being expelled. itu.edu.tr
SEM is primarily used to examine the surface topography of materials. While there are fewer direct SEM studies on ferric stearate powder itself, the technique is applied to understand its effect in composites. For example, SEM has been used to study the hierarchical surface structures created on iron sheets after modification with stearic acid. up.ac.za In the context of nanoparticle synthesis, SEM can provide information on the morphology of larger agglomerates or the texture of precursor powders. echemi.com
Table 2: Electron Microscopy Applications in Ferric Stearate Characterization
| Technique | Application | Key Findings | Citation |
| TEM | Nanoparticle size & shape analysis | Precursor structure (FeSt₂/FeSt₃) dictates NP morphology (spheres, cubes). | itu.edu.tr |
| HRTEM | Nanoparticle crystal structure | Reveals core-shell structures and crystal defects in resulting NPs. | itu.edu.tr |
| TEM | Nucleation mechanism study | Observed the formation of "droplet-shaped nanoreactors" from molten precursor. | itu.edu.tr |
| SEM | Surface morphology | Characterized surface structures of iron modified with stearic acid. | up.ac.za |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary analytical technique for determining the crystalline structure and phase composition of materials. In the context of ferric stearate, XRD provides essential information about its structure, which is more complex than a simple salt.
Research indicates that ferric stearate possesses a lamellar structure, where planes of iron-containing polynuclear complexes are separated by the long hydrocarbon chains of the stearate anions. researchgate.net The exact composition is not straightforward; studies have identified complex structures such as [Fe₃(μ₃-O)St₆·xH₂O]Cl for precursors synthesized with a 2:1 stearate-to-iron ratio (FeSt₂) and mixtures containing larger complexes like [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St for those with a 3:1 ratio (FeSt₃). researchgate.net
XRD patterns of ferric stearate can be used to identify these crystalline or semi-crystalline phases. The patterns often show characteristic peaks that correspond to the repeating distances within the lamellar structure. However, depending on the synthesis method, some ferric stearate products can be amorphous or semi-crystalline, resulting in broad and poorly defined peaks in the diffractogram, which makes analysis more challenging. americanelements.com The technique is also effective for quality control, as it can detect the presence of crystalline impurities from the synthesis process, such as unreacted sodium stearate or sodium chloride. itu.edu.tr
Furthermore, in-situ XRD, often performed during heating, is critical for studying the transformation of ferric stearate into other compounds. It allows researchers to track the evolution of crystalline phases as the precursor decomposes to form iron oxides like maghemite (γ-Fe₂O₃) and hematite (α-Fe₂O₃). echemi.com
Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Colloidal Stability
Dynamic Light Scattering (DLS) and zeta potential measurements are cornerstone techniques for characterizing particles in a liquid medium. While direct analysis of ferric stearate, a water-insoluble powder, is uncommon, these methods are vital for studying the colloidal dispersions of iron oxide nanoparticles synthesized from ferric stearate precursors.
DLS measures the hydrodynamic size distribution of particles suspended in a liquid. birmingham.ac.uk The technique analyzes the intensity fluctuations of scattered light caused by the Brownian motion of the nanoparticles. researchgate.net This information is used to calculate the particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. For iron oxide nanoparticles derived from ferric stearate, DLS is used to confirm their size and assess their tendency to aggregate in suspension. researchgate.netresearchgate.net
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle in a colloid. americanelements.com It is a critical parameter for evaluating the stability of the dispersion. americanelements.com A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable colloid. up.ac.za The surface of iron oxide nanoparticles can be coated with various agents (e.g., citrate, dextran) to control their surface charge and, consequently, their zeta potential and stability in different media. up.ac.zabaerlocher.com For instance, citrate-coated iron oxide nanoparticles can exhibit a zeta potential of -40 mV at pH 7, signifying a highly stable negative surface charge. researchgate.net
Small-Angle X-ray Scattering (SAXS) for Nanoparticle Size and Structure
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to investigate nanoscale structures, providing statistically significant information on particle size, shape, and distribution over a large sample volume. up.ac.za While direct SAXS studies on solid ferric stearate are not common, the technique is extensively applied to characterize its lamellar structure and, more frequently, the iron oxide nanoparticles produced from it.
Studies on similar long-chain metal salts, like silver stearate, have used SAXS to characterize their well-defined lamellar structures, and the technique is equally applicable to ferric stearate. anton-paar.comnih.gov SAXS patterns from these materials show distinct peaks that correspond to the periodic spacing of the layers.
The primary application of SAXS in this field is the characterization of iron oxide nanoparticles synthesized from the thermal decomposition of iron stearate precursors. researchgate.netresearchgate.net SAXS provides detailed information on:
Particle Size and Distribution: It can accurately determine the average size and size distribution of the nanoparticle cores, typically in the 1 to 100 nm range. researchgate.netbirmingham.ac.uk
Particle Shape: By analyzing the scattering curve, information about the shape of the nanoparticles, such as spherical or rod-like, can be obtained. guidechem.com
Aggregation and Internal Structure: For systems with multi-core nanoparticles, SAXS can characterize the structure of the aggregates, including parameters like the fractal dimension of the clusters. researchgate.net
In-situ Monitoring: In-situ SAXS experiments allow for real-time monitoring of nanoparticle formation and growth during the synthesis process, offering crucial insights into the kinetics of nucleation and aggregation. researchgate.net
SAXS provides complementary data to microscopy techniques like TEM, offering average structural information from a large ensemble of particles rather than localized visual information. researchgate.net
Rheological and Mechanical Characterization Methodologies
The rheological and mechanical properties of ferric stearate are primarily studied in the context of its role as an additive in other materials, such as polymers and powdered metals, rather than as a standalone compound.
Rheological Characterization: Rheology is the study of the flow of matter. The rheological behavior of materials containing ferric stearate is often analyzed to understand how it affects processing characteristics. In polymer science, ferric stearate is used as a pro-oxidant additive to create biodegradable plastics. Studies on polyethylene (PE) melts containing 5 to 15 wt% ferric stearate have been conducted using capillary rheometry. researchgate.net These studies show that the addition of ferric stearate acts to reduce the effective viscosity of the polymer melt. researchgate.net A stable flow was observed for PE containing up to 10 wt% of the additive, indicating that ferric stearate can function as a processing aid by lowering melt viscosity, though higher concentrations may alter the processing stability. researchgate.net
Mechanical Characterization: Mechanical testing determines a material's response to applied forces. Ferric stearate is utilized as a lubricant and plasticizer in the field of powder metallurgy. One study investigated its effect on the properties of a powder low-alloy steel. researchgate.net The research found that the introduction of ferric stearate into the initial powder charge had a significant positive impact on the mechanical properties of the final sintered product. Specifically, it was established that ferric stearate increases the flexural strength of the powder steel. researchgate.net
Table 3: Effect of Ferric Stearate on Flexural Strength of a Powder Low-Alloy Steel
| Ferric Stearate Content (wt %) | Effect on Flexural Strength | Citation |
| 0.5 - 3.0 | Increases flexural strength | researchgate.net |
| 3.0 | Highest value of flexural strength observed | researchgate.net |
These findings highlight that while ferric stearate is not typically characterized for its intrinsic bulk mechanical properties, its function as an additive is critical for modifying and improving the rheological and mechanical performance of various host materials.
Viscometry and Rheometry for Ferric Stearate Containing Systems
Viscometry and rheometry are instrumental in characterizing the flow behavior of systems containing ferric stearate, particularly in polymer melts and particulate dispersions. These techniques reveal how the addition of ferric stearate influences the viscosity and processability of the matrix material.
Detailed research has been conducted on the rheological behavior of prooxidant systems based on polyethylene (PE) containing various concentrations of iron stearate. One such study investigated low-density polyethylene (LDPE) composites with 5, 10, and 15 wt% ferric stearate to develop biodegradable polyolefin materials. The rheological properties were examined across a range of temperatures and shear rates using capillary viscometry, a technique that measures the flow of a fluid through a narrow tube.
The findings indicated that the introduction of ferric stearate, a low-molecular-weight organic salt, generally leads to a reduction in the effective viscosity of the polyethylene melt. researchgate.net This effect is particularly notable at concentrations up to 10 wt%, where the flow behavior of the composite remains stable and comparable to that of standard thermoplastics for processing times of up to five minutes. researchgate.net However, at a higher concentration of 15 wt% ferric stearate, the system exhibited unstable flow characteristics. researchgate.net This suggests that while ferric stearate can act as a processing aid by lowering viscosity, its concentration must be carefully controlled to maintain a stable manufacturing process. The reduction in viscosity necessitates adjustments to processing parameters, such as temperature and speed, in high-speed extrusion equipment. researchgate.net
The table below summarizes the findings from the rheological study of polyethylene-ferric stearate composites.
Table 1: Rheological Behavior of Polyethylene-Ferric Stearate Composites
| Ferric Stearate Concentration (wt%) | Base Polymer | Observed Rheological Effect | Flow Stability |
|---|---|---|---|
| 5 | LDPE | Reduction in effective viscosity | Stable flow regime established |
| 10 | LDPE | Reduction in effective viscosity | Stable flow regime established |
| 15 | LDPE | Unstable flow characteristics | Unstable flow |
Research Applications of Ferric Stearate in Materials Science and Engineering
Ferric Stearate (B1226849) as a Precursor for Advanced Nanomaterials
Synthesis of Iron Oxide Nanoparticles (Magnetite, Maghemite, Wüstite)
Ferric stearate is a widely utilized iron precursor in the thermal decomposition method for synthesizing iron oxide nanoparticles (IONPs) such as magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and wüstite (FeO). nih.govacs.org This method allows for precise control over the size, shape, and composition of the resulting nanoparticles, which is crucial for their various applications. acs.orgnih.gov The thermal decomposition of ferric stearate, often in the presence of surfactants like oleic acid, leads to the formation of these distinct iron oxide phases. researchgate.netacs.org
The synthesis process typically involves heating a mixture of ferric stearate and a high-boiling-point solvent. mdpi.com The structure and composition of the iron stearate precursor itself, which can exist as polynuclear complexes, significantly influence the final nanoparticle characteristics. nih.govacs.org For instance, the use of ferric stearate (FeSt₃) has been shown to result in the formation of larger polynuclear complexes compared to ferrous stearate, which in turn affects the nucleation and growth of the nanoparticles. nih.govacs.org
The formation of specific iron oxide phases is highly dependent on the reaction conditions. For example, thermal decomposition in the absence of oxygen can initially lead to the formation of a wüstite (FeO) phase. nih.govunizar.es Subsequent controlled oxidation, sometimes even upon exposure to air, can transform wüstite into the more magnetic phases of magnetite or maghemite. nih.govunizar.es In some cases, a core-shell structure with a wüstite core and a ferrite (B1171679) shell can be obtained. unizar.es Researchers have demonstrated that by carefully controlling parameters such as temperature, reaction time, and the ratio of precursors to surfactants, it is possible to selectively synthesize magnetite, maghemite, or wüstite nanoparticles. researchgate.netmdpi.comresearchgate.net
| Iron Oxide Phase | Typical Synthesis Method | Key Characteristics |
| Magnetite (Fe₃O₄) | Thermal decomposition of ferric stearate, often with post-synthesis oxidation. nih.govresearchgate.net | Superparamagnetic properties, suitable for biomedical applications. researchgate.netmdpi.com |
| Maghemite (γ-Fe₂O₃) | Thermal decomposition followed by controlled oxidation of magnetite. researchgate.netresearchgate.net | Ferrimagnetic, stable, and often used in data storage and catalysis. ucl.ac.uk |
| Wüstite (FeO) | Thermal decomposition of iron precursors under inert atmospheres. researchgate.netresearchgate.net | Paramagnetic at room temperature, often an intermediate in the synthesis of other iron oxides. unizar.es |
Formation of Carbon-Encapsulated Iron and Iron Carbide Nanocrystals
Ferric stearate also plays a role as a precursor in the synthesis of more complex nanostructures, such as carbon-encapsulated iron and iron carbide nanocrystals. These materials are of great interest due to their enhanced stability, unique magnetic properties, and catalytic activity.
The process generally involves the high-temperature pyrolysis of a mixture containing an iron source, like ferric stearate, and a carbon source. The thermal decomposition of ferric stearate provides the iron atoms, which then catalyze the formation of a graphitic carbon shell around them. This encapsulation protects the iron core from oxidation and aggregation, thereby preserving its properties.
Furthermore, under specific reaction conditions, the iron core can react with the carbon to form various phases of iron carbide, such as Fe₃C (cementite) or Fe₅C₂. rsc.orgutcluj.ro The formation of these carbide phases can be influenced by factors like the reaction temperature, time, and the specific precursors used. For instance, the pyrolysis of ferrocene (B1249389) has been shown to produce iron carbide nanoparticles encapsulated in carbon shells. nih.gov These carbon-encapsulated iron and iron carbide nanocrystals have shown potential in applications such as environmental catalysis and biomedicine. rsc.orgnih.gov
| Nanocrystal Type | Synthesis Approach | Notable Properties |
| Carbon-Encapsulated Iron | Pyrolysis of ferric stearate with a carbon source. | Enhanced stability, protection against oxidation. nih.gov |
| Iron Carbide (e.g., Fe₃C, Fe₅C₂) | High-temperature reaction between iron (from ferric stearate) and carbon. rsc.orgnih.gov | Unique magnetic and catalytic properties. rsc.orgutcluj.ro |
Engineering of Nanoparticle Size and Shape through Ferric Stearate Chemistry
The chemical nature of ferric stearate and its role in the thermal decomposition process provide a powerful tool for engineering the size and shape of the resulting nanoparticles. acs.org The molecular structure of the iron stearate precursor, including the arrangement of the stearate chains and the nature of the iron polynuclear complexes, directly impacts the nucleation and growth kinetics of the nanoparticles. nih.govacs.org
By manipulating the synthesis parameters, researchers can achieve a high degree of control over the final morphology of the iron oxide nanoparticles. Key factors that influence size and shape include:
Precursor-to-Surfactant Ratio: The ratio of ferric stearate to surfactants like oleic acid is a critical parameter for controlling nanoparticle size. acs.org
Reaction Temperature and Time: Adjusting the reaction temperature and duration allows for the tuning of nanoparticle dimensions. nih.govresearchgate.net
Solvent: The choice of solvent can also influence the final size and shape of the synthesized nanoparticles. nih.gov
For example, studies have shown that by varying these conditions, it's possible to produce spherical nanoparticles with diameters ranging from a few nanometers to over 20 nanometers. nih.govmdpi.com Furthermore, beyond simple spheres, the synthesis can be directed to form other shapes like nanocubes and nanoplatelets, which can exhibit different magnetic and catalytic properties. mdpi.com This ability to tailor the physical characteristics of nanoparticles is essential for optimizing their performance in various applications, from magnetic resonance imaging to catalysis. nih.govmdpi.com
Catalytic Roles of Ferric Stearate in Chemical Transformations
Ferric stearate is not only a precursor for materials synthesis but also an active catalyst in several chemical reactions. Its catalytic activity stems from the presence of the iron(III) center, which can act as a Lewis acid, and its ability to participate in redox reactions.
Lewis Acid Catalysis by Ferric Stearate in Organic Synthesis
The iron(III) ion in ferric stearate can function as a Lewis acid, accepting electron pairs from other molecules. This property makes it a useful catalyst in various organic synthesis reactions. nih.govresearchgate.net While specific, detailed examples in the provided search results are limited, the general principle of Lewis acid catalysis by metal salts is well-established. Ferric stearate's solubility in certain organic solvents can be an advantage, allowing it to be used in homogeneous catalytic systems. wikipedia.org
Application in Heterogeneous Fenton-like Reactions
Ferric stearate can be employed in heterogeneous Fenton-like reactions for the degradation of organic pollutants in water. The classic Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). In a Fenton-like process, ferric ions (Fe³⁺) can also catalyze the decomposition of H₂O₂, albeit at a slower rate, to produce these powerful oxidizing species.
When immobilized on a support or used in a solid form, ferric stearate can act as a heterogeneous catalyst. This offers advantages over homogeneous systems, such as easier catalyst recovery and reduced iron leaching into the treated water. The ferric ions on the surface of the stearate material can participate in the catalytic cycle of decomposing hydrogen peroxide to generate hydroxyl radicals, which then effectively degrade a wide range of organic contaminants. researchgate.netnih.govresearchgate.net
Ferric Stearate as Oil-Dispersed Catalysts for Heavy Oil Upgrading
In the petroleum industry, ferric stearate has shown promise as an oil-dispersed catalyst for the upgrading of heavy crude oil. Heavy oil is characterized by high viscosity and density, making it difficult to extract and transport. Catalytic upgrading aims to break down the large hydrocarbon molecules into smaller, more valuable ones, thereby reducing the oil's viscosity.
| Application | Catalytic Role of Ferric Stearate | Key Advantages |
| Organic Synthesis | Acts as a Lewis acid catalyst. nih.govresearchgate.net | Soluble in some organic solvents, facilitating homogeneous catalysis. wikipedia.org |
| Heterogeneous Fenton-like Reactions | Catalyzes the decomposition of H₂O₂ to form •OH radicals for pollutant degradation. researchgate.netnih.gov | Enables easier catalyst separation and reuse compared to homogeneous Fenton systems. |
| Heavy Oil Upgrading | Decomposes in-situ to form highly active, dispersed iron-based nanocatalysts for cracking heavy hydrocarbons. researchgate.netresearchgate.net | Oil-soluble nature allows for excellent dispersion and high catalytic efficiency in the oil phase. mdpi.com |
Role in Selective Oxidation Reactions
Ferric stearate, and iron stearates in general, serve as effective catalysts or catalyst precursors in a variety of selective oxidation reactions. Their utility stems from their solubility in organic media, allowing for homogeneous distribution in a reaction mixture, and their ability to decompose under thermal conditions to form highly active iron oxide nanoparticles. researchgate.net These nanoparticles are often the true catalytic species. The primary role of iron(III) stearate is to act as a stable, soluble source of iron that can be introduced into a system. wikipedia.org
In industrial chemical synthesis, particularly for pharmaceuticals and petrochemicals, controlling oxidation reactions is a significant challenge. wku.edu Iron-based catalysts are desirable because they are abundant, low-cost, and have low toxicity compared to many heavy metal oxidants. mdpi.com Research has shown that iron complexes can catalyze oxidations using environmentally benign oxidants like molecular oxygen or hydrogen peroxide, mimicking the function of natural enzymes such as cytochrome P450. wku.edumdpi.com
The mechanism often involves the in-situ formation of catalytically active iron species. For instance, studies on related iron complexes show that a highly reactive iron(V)-oxo species can be generated as the active oxidizing intermediate. wku.edu Ferric stearate can facilitate such reactions, providing the iron necessary to initiate the catalytic cycle. capes.gov.br Its effectiveness has been noted in processes like the thermal upgrading of heavy oil, where it exerts a catalytic effect. researchgate.net Furthermore, research into the immobilization of iron complexes on supports to create heterogeneous catalysts has demonstrated their potential for recyclable and efficient selective oxidation of compounds like cyclohexane (B81311) and cyclooctene. nih.gov
Ferric Stearate in Lubrication and Tribology Research
Ferric stearate, as a member of the metallic soap family, is a subject of significant interest in lubrication and tribology. Metallic stearates are metal derivatives of stearic acid and are widely employed as solid lubricants, thickeners in greases, and friction modifiers. wikipedia.orggoogle.com
Mechanisms of Lubricant Action involving Ferric Stearate
The primary lubricating mechanism of ferric stearate involves the formation of a boundary film on interacting surfaces. This film, composed of adsorbed stearate molecules, acts as a protective layer that prevents direct metal-to-metal contact, thereby reducing friction and wear. nih.gov This is particularly crucial in applications like powder metallurgy, where solid lubricants are mixed with metal powders to protect the compacting dies from seizure and wear during high-pressure compression and ejection. google.comjst.go.jp
The lubricant action can be understood through several processes:
Boundary Layer Formation : The long hydrocarbon chains of the stearate molecules orient themselves on the metal surface, creating a low-shear-strength film. nih.gov
Friction Reduction : This film separates the surfaces, and the friction is then governed by the internal shear of the lubricant layer rather than the adhesion and ploughing of the base metals. Molecular dynamics simulations of stearic acid on iron oxide surfaces show that the structure of this adsorbed film, and any penetration by the base lubricant, directly correlates with the resulting friction coefficient. nih.gov
Chemical Reaction : On reactive metal surfaces like iron, stearic acid can react at elevated temperatures to form ferric stearate in-situ. Electron-diffraction studies have shown that while a film of stearic acid becomes disoriented near its bulk melting point, a film on a reactive metal remains stable up to the much higher melting point of the corresponding metallic soap, indicating that the soap itself is the active lubricant under these conditions. capes.gov.br
Adsorption Film Formation on Metal and Iron Oxide Surfaces by Stearates
The efficacy of ferric stearate as a lubricant is contingent upon the formation of a stable, adsorbed film on the substrate. The structure and stability of this film are influenced by several factors. Stearate molecules adsorb onto metal or metal oxide surfaces via the polar carboxylate head group, with the non-polar hydrocarbon tail extending away from the surface. mdpi.com
Detailed studies using techniques like Quartz Crystal Microbalance (QCM) and molecular dynamics simulations have elucidated the specifics of this adsorption on iron oxide:
Surface Chemistry : Adsorption is significantly stronger on hydroxylated iron oxide surfaces compared to non-hydroxylated ones. researchgate.net
Film Orientation : At room temperature, the first layer of adsorbed molecules is generally oriented with the hydrocarbon chains perpendicular to the surface. capes.gov.br
Solvent Effects : The solvent or base oil plays a critical role. For instance, adsorption from n-hexadecane is slower than from n-heptane because the larger solvent molecules tend to align on the surface, creating a higher energy barrier for the stearate molecules to overcome. researchgate.netnih.gov
Surface Coverage : Research suggests that a complete, single monolayer of coverage is not essential to achieve a significant reduction in friction. researchgate.netnih.gov Even partial coverage can provide effective lubrication.
Hydrophobicity : The adsorbed stearate film imparts a hydrophobic (water-repellent) character to the surface, which can also serve as a protective barrier against oxidation and corrosion. mdpi.com
Influence on Rheological Behavior of Lubricating Systems (e.g., greases, magnetorheological fluids)
Ferric stearate and other metallic stearates are crucial components in controlling the rheological properties of semi-solid and "smart" lubricating systems.
In Greases : Greases are composed of a base oil thickened by a dispersed phase, often a metallic soap. The soap molecules, such as ferric stearate, form a three-dimensional network of fibers or platelets that immobilizes the base oil, giving the grease its semi-solid consistency. The nature and concentration of the thickener are the dominant parameters governing the grease's rheological behavior, such as its yield stress and viscosity, especially under low shear conditions. researchgate.net Studies on various metallic stearates show they significantly influence properties like structural viscosity and viscoelasticity. mdpi.com
In Magnetorheological (MR) Fluids : MR fluids are smart materials consisting of magnetically polarizable particles (often iron) dispersed in a carrier liquid. researchgate.net The viscosity of these fluids can be changed dramatically and reversibly by applying a magnetic field. Ferric stearate, or more commonly other metallic stearates like aluminum or lithium stearate, can be used as a surfactant or thickener. mdpi.commdpi.com As a surfactant, it coats the iron particles, preventing their aggregation and settling due to strong magnetic and van der Waals forces, thus ensuring the stability and redispersibility of the fluid. ehu.eus As a thickener in MR greases, it helps create a yield stress even in the absence of a magnetic field, which prevents particle settling and provides sealing properties. The type of thickener directly impacts the off-state viscosity, the yield stress, and the magnitude of the MR effect (the change in viscosity upon applying a magnetic field). mdpi.com In magnetorheological shear thickening fluids (MRSTFs), the viscosity is a function of both the applied magnetic field and the shear rate, and the presence of iron particles and other additives dictates the fluid's behavior. frontiersin.org
Effects on Compaction and Ejection in Powder Metallurgy
In powder metallurgy (P/M), a solid lubricant is almost always blended with the metal powder mix to facilitate the manufacturing of parts. Metallic stearates are the most common internal lubricants. google.com Their function is twofold: to reduce friction between the powder particles during compaction and to reduce friction between the pressed part (known as a "green compact") and the die walls during ejection. hoganas.com
The addition of a stearate lubricant has several key effects:
Friction and Pressure : During compaction, the lubricant reduces inter-particle friction, which allows the particles to slide past one another and pack more efficiently at lower pressures. It also drastically lowers the die-wall friction, which reduces the force needed to eject the compact, minimizes wear on the tooling, and prevents seizure of the part in the die. hoganas.comqmp-powders.com
Density : The effect on density is complex. By reducing inter-particle friction, small additions of lubricant can increase the initial apparent (or tap) density of the powder. tandfonline.com During compaction, this improved particle rearrangement leads to higher green density at a given pressure. However, since the lubricant itself has a much lower density than the metal powder, higher concentrations of lubricant can occupy significant volume, leading to a decrease in the maximum achievable green density, an effect known as compaction inhibition. tandfonline.comaston.ac.uk
Green Strength : The presence of a lubricant film between metal particles interferes with the formation of strong metallic bonds (cold welds) during compaction. This generally leads to a lower green strength of the compact. hoganas.comaston.ac.uk Green strength is crucial for handling the parts before the final sintering step.
Ejection Force : The primary benefit of the lubricant is a significant reduction in the ejection force. This is critical, especially for complex, multi-level parts or parts with a high aspect ratio. hoganas.com
The table below summarizes the general effects of adding a stearate lubricant, such as zinc stearate (a well-studied proxy for ferric stearate), to an iron powder mix compared to an unlubricated mix.
| Property | Effect of Lubricant Addition | Reason |
|---|---|---|
| Apparent/Flow Density | Slight increase at low concentration | Lubricant coats particles, improving flow and packing. hoganas.comtandfonline.com |
| Compressibility | Improves at low pressure, decreases at high pressure | Reduced inter-particle friction helps densification initially, but the low density of the lubricant limits final density. aston.ac.uk |
| Green Strength | Decreased | Lubricant film at particle contacts hinders metallic bond formation. hoganas.com |
| Ejection Force | Significantly Decreased | Formation of a low-friction film between the compact surface and the die wall. jfe-steel.co.jp |
| Tool Wear | Significantly Decreased | Reduced friction during both compaction and ejection. google.com |
Theoretical and Computational Studies on Ferric Stearate
Density Functional Theory (DFT) Calculations on Ferric Stearate (B1226849) Reactivity and Ligand Dissociation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of metal complexes like ferric stearate. While comprehensive DFT studies focusing exclusively on ferric stearate are not abundant in publicly available literature, existing research on related iron carboxylate systems provides a framework for understanding its properties.
First-principles simulations have been employed to study the dissociation of the stearate ligand from the iron center. These studies reveal that the presence of water molecules can significantly lower the free energy barrier for ligand departure, facilitating the reaction. One proposed mechanism involves water acting as a catalyst, promoting the dissociation of a stearate ligand through the formation of a Zundel-like complex where a proton is transferred from a water molecule to the carboxylate group. This process is critical in understanding the stability and reactivity of ferric stearate in various environments.
Furthermore, research into the nucleation of iron oxide nanoparticles from iron stearate precursors suggests a mechanism initiated by the catalytic departure of stearate chains from a polynuclear iron core. acs.orgnih.gov This highlights the importance of the iron-stearate bond and its dissociation in the chemical transformations of the compound.
Interactive Data Table: Representative DFT-Calculated Reactivity Descriptors for Iron(III) Carboxylate Complexes
| Property | Description | Representative Value Range (kcal/mol) |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Varies depending on the specific ligands and coordination environment. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Varies depending on the specific ligands and coordination environment. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. | Generally, a larger gap suggests higher stability and lower reactivity. |
| Bond Dissociation Energy (Fe-O) | The energy required to break the bond between the iron center and an oxygen atom of the carboxylate ligand. | Estimated to be in the range of 80-100 kcal/mol for similar Fe-O bonds. ucsb.edu |
Note: The values in this table are illustrative and based on general findings for iron(III) carboxylate complexes. Specific values for ferric stearate would require dedicated DFT calculations.
Molecular Dynamics Simulations of Stearate Interactions with Surfaces
Molecular dynamics (MD) simulations are instrumental in understanding the behavior of long-chain molecules like stearates at interfaces, which is crucial for applications such as lubrication and surface modification. While direct MD simulations of bulk ferric stearate are limited, numerous studies have investigated the adsorption and film formation of stearic acid on iron and iron oxide surfaces. These simulations provide valuable insights into the interactions that govern the behavior of the stearate component of ferric stearate at a metallic interface.
NEMD (Non-Equilibrium Molecular Dynamics) simulations have shown that stearic acid molecules can form well-ordered, solid-like monolayer films on iron oxide surfaces. researchgate.netnih.gov The orientation and packing of these films are influenced by factors such as surface coverage and the presence of a solvent. acs.org
Key findings from these simulations include:
Adsorption Energy: The interaction between the carboxylic head group of stearic acid and the iron oxide surface is a combination of physisorption and chemisorption. The adsorption energy is influenced by the specific iron oxide surface and the presence of hydroxyl groups. nih.gov
Film Structure: At high surface coverages, stearic acid forms dense, ordered films that can effectively separate surfaces. researchgate.net The structure of these films can be affected by surface roughness, with rougher surfaces leading to more disordered, liquid-like films. nih.gov
Influence of Solvent: The solvent plays a critical role in the adsorption kinetics and the final structure of the adsorbed film. For instance, simulations have shown that hexadecane (B31444) can align on the surface, which increases the energy barrier for the adsorption of stearic acid. acs.org
Interactive Data Table: Summary of Molecular Dynamics Simulation Findings for Stearic Acid on Iron/Iron Oxide Surfaces
| Parameter | Finding | Significance |
| Adsorption Energy | Varies depending on the surface and solvent; can be on the order of tens of kcal/mol. nih.gov | Determines the strength of attachment of the stearate to the surface. |
| Film Thickness | Typically forms a monolayer with a thickness corresponding to the length of the stearate chain. | Influences the ability of the film to prevent surface-to-surface contact. |
| Surface Coverage | Higher coverage leads to more ordered and protective films. researchgate.net | Affects the lubricating and anti-corrosion properties of the film. |
| Effect of Roughness | Increased surface roughness can lead to less ordered films. nih.gov | Important for understanding performance on real-world, non-ideal surfaces. |
Modeling of Reaction Mechanisms in Ferric Stearate Chemistry
Computational modeling has been applied to elucidate the reaction mechanisms involving ferric stearate, particularly in the context of its use as a precursor for the synthesis of iron oxide nanoparticles. These models provide a molecular-level understanding of the transformation from the organometallic precursor to the final inorganic nanoparticle.
One prominent model for the thermal decomposition of ferric stearate to form iron oxide nanoparticles suggests a multi-step process. This process is thought to occur within "nanoreactors" formed by the melting and coalescence of ferric stearate particles. Inside these nanoreactors, a series of chemical transformations take place, including the loss of stearate chains and the reduction of Fe(III) to Fe(II). This is followed by the nucleation of iron oxide within the nanoreactor, which is then expelled. researchgate.net
Another proposed mechanism, supported by experimental data, involves the formation of polynuclear iron-stearate complexes. The nucleation of iron oxide is suggested to proceed through the condensation of polycation radicals that are generated by the catalytic departure of stearate ligands from these polynuclear structures. acs.org
These models, while still under refinement, provide a valuable framework for controlling the size, shape, and composition of the resulting iron oxide nanoparticles by manipulating the reaction conditions and the structure of the ferric stearate precursor.
Environmental Implications and Degradation Pathways of Ferric Stearate Containing Materials
Environmental Fate of Ferric Stearate (B1226849) in Polymeric Systems
The primary role of ferric stearate in polymers like polyethylene (B3416737) is to initiate and accelerate their degradation through oxidative processes when exposed to environmental factors such as heat and ultraviolet (UV) light. This initial breakdown is a critical determinant of the material's environmental fate.
The degradation process begins with an abiotic phase, where UV radiation or heat triggers the ferric stearate to generate free radicals. These highly reactive species attack the long polymer chains, specifically the carbon-hydrogen and carbon-carbon bonds. This leads to a reduction in the polymer's molecular weight and the introduction of oxygen-containing functional groups, such as carbonyls, alcohols, and aldehydes, into the polymer structure.
Key Abiotic Degradation Reactions Initiated by Ferric Stearate:
Photo-initiation: Ferric stearate absorbs UV light, leading to the formation of radicals that initiate polymer chain oxidation.
Chain Scission: The generated radicals lead to the cleavage of the polymer backbone, reducing the molecular weight.
Oxidation: The polymer fragments react with oxygen to form hydroperoxides, which are then catalytically decomposed by the iron ions from the ferric stearate, further propagating the degradation process.
This chemical transformation causes the plastic to lose its mechanical integrity, becoming brittle and fragmenting into smaller pieces. This fragmentation is a significant aspect of its environmental fate, as it can lead to the formation of microplastics. While the initial polymer is rendered more susceptible to further breakdown, these smaller particles can persist in the environment.
The ferric stearate molecule itself is consumed during these catalytic cycles. The stearate component, being a fatty acid, is expected to be readily biodegradable. The iron ions (Fe³⁺) are released into the environment, where they would enter the natural biogeochemical iron cycle. Some research suggests that iron stearate is environmentally friendly and has no significant environmental impact after degradation. However, the leaching of any additive from a polymer matrix is dependent on environmental conditions such as pH.
| Polymer Type | Pro-oxidant | Exposure Condition | Key Finding | Reference |
|---|---|---|---|---|
| Linear Low-Density Polyethylene (LLDPE) | Ferric Stearate (FeSt₃) | UV Irradiation (Photo-oxidation) | FeSt₃ significantly accelerates the initial rate of molecular weight reduction by promoting the generation of alkyl macroradicals and catalyzing hydroperoxide decomposition. | |
| High-Density Polyethylene (HDPE) | Ferric Stearate | QUV Artificial UV Ageing & Oven Ageing (63°C) | Ferric stearate facilitated faster degradation (measured by carbonyl index) compared to cupric stearate at the same dosage. | |
| Low-Density Polyethylene (LDPE) | Ferric Stearate (FeSt₃) & TiO₂ | UV Irradiation & Thermal Ageing | The combination of TiO₂ (photocatalyst) and FeSt₃ (thermo-oxidant) promoted significant degradation, with a 14% weight loss after 240 hours of UV irradiation and the formation of carbonyl and hydroxyl groups. | |
| High-Density Polyethylene (HDPE) | Ferric Stearate & Phenolic Antioxidant | Thermal Oxidation (90°C) | Ferric stearate reduces the stabilization efficiency of the antioxidant, accelerating the rate of thermo-oxidative degradation in a concentration-dependent manner. |
Biodegradation Pathways of Ferric Stearate-Modified Polymers
The initial abiotic degradation facilitated by ferric stearate is a crucial prerequisite for the subsequent biodegradation of otherwise inert polymers like polyethylene. The reduction in molecular weight and the introduction of polar, oxygen-containing groups on the polymer backbone make the material accessible to microbial attack.
The biodegradation pathway proceeds in several stages:
Bio-attachment and Colonization: Once the plastic has been abiotically weathered and fragmented, microorganisms such as bacteria and fungi can attach to the surface of the polymer fragments. The increased surface area and hydrophilicity of the oxidized plastic facilitate the formation of microbial biofilms.
Enzymatic Depolymerization: The attached microorganisms secrete extracellular enzymes, such as lipases, catalases, and peroxidases, that can act on the oxidized polymer. These enzymes specifically target and cleave chemical bonds at the locations of the newly formed functional groups (e.g., ester bonds that may form), further breaking down the polymer fragments into smaller molecules like oligomers and monomers.
Assimilation and Mineralization: These smaller molecules, typically with low molecular weights, are small enough to be transported across the microbial cell membrane. Inside the cell, they are used as a source of carbon and energy through metabolic pathways. The ultimate end products of complete biodegradation (mineralization) are carbon dioxide (CO₂), water (H₂O), and microbial biomass.
Studies have demonstrated that various microbial species can participate in this process. For instance, consortia of Bacillus species have been shown to be effective in decomposing photo- and thermo-degraded polyethylene containing metal stearates. Research has also identified specific enzymes, like Pelosinus fermentans lipase 1 (PFL1), that can cleave the ester bonds within the oxidized carbon backbone of polyethylene.
| Stage | Description | Key Processes | Mediators |
|---|---|---|---|
| 1. Abiotic Pre-degradation | Initial breakdown of the polymer matrix due to environmental exposure, accelerated by ferric stearate. | Photo-oxidation, Thermo-oxidation, Chain scission, Formation of carbonyl groups. | UV Light, Heat, Oxygen, Ferric Stearate (catalyst). |
| 2. Bio-attachment | Microorganisms colonize the surface of the fragmented and oxidized polymer. | Adhesion, Biofilm formation. | Bacteria, Fungi. |
| 3. Enzymatic Depolymerization | Microbial enzymes break down the polymer fragments into smaller molecules (oligomers, monomers). | Hydrolysis of chemical bonds, particularly at oxidized sites. | Extracellular enzymes (e.g., lipases, peroxidases). |
| 4. Assimilation & Mineralization | Microorganisms absorb the small molecules and use them for growth and energy. Complete breakdown results in simple inorganic compounds. | Metabolic pathways, Respiration. | Intracellular enzymes. |
Q & A
Q. What are the established synthesis protocols for ferric stearate (FeSt₃), and how can researchers optimize reaction conditions for reproducibility?
Methodological Answer: Ferric stearate is synthesized via precipitation of ferric chloride with sodium stearate. Key parameters include molar ratios (1:3 Fe³⁺:stearate), temperature (ambient to 90°C), and mixing duration. To ensure reproducibility:
- Purify precursors to remove impurities.
- Monitor pH during complex formation (optimal range: 2.5–4.0).
- Centrifuge and wash precipitates thoroughly to eliminate byproducts. MALDI-TOF studies reveal monomeric, dimeric, or polycationic structures depending on reaction conditions . Standardize protocols using nanoparticle synthesis literature for consistency .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of ferric stearate complexes?
Methodological Answer: Critical techniques include:
- FTIR Spectroscopy: Identify carboxylate coordination modes (antisymmetric stretch at ~1540 cm⁻¹; symmetric at ~1430 cm⁻¹).
- MALDI-TOF: Determine iron-stearate cluster compositions.
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles. Cross-validate with XRD (amorphous/crystalline nature) and elemental analysis (Fe³⁺ quantification). Combining FTIR and TGA distinguishes coordinated vs. free stearate .
Q. What statistical methods are recommended for analyzing variability in ferric stearate synthesis outcomes?
Methodological Answer: Use factorial design of experiments (DoE) to evaluate interactions between parameters (e.g., concentration, temperature).
- Apply ANOVA to identify significant factors affecting yield/purity.
- Calculate coefficient of variation (CV) across batches for reproducibility assessment.
Tools like JMP or R packages (e.g.,
DoE.base) streamline analysis. Document raw data, normalization methods, and outlier criteria .
Advanced Research Questions
Q. How do variations in synthesis parameters (e.g., pH, temperature) affect the formation of polycationic structures in ferric stearate?
Methodological Answer: Polycation formation in FeSt₃ is influenced by:
- Iron precursor type: FeCl₃ promotes polycations compared to FeSO₄.
- Hydrolysis rate: Controlled via pH adjustments (2.5–4.0 optimal).
- Aging time: Extended aging increases oligomerization. Experimental strategies:
- Time-resolved UV-Vis spectroscopy to track oligomerization.
- Small-angle X-ray scattering (SAXS) to detect nucleation. Adjusting counterions (e.g., ammonium vs. sodium stearate) modifies stability .
Q. How can researchers resolve discrepancies in reported magnetic properties of ferric stearate-derived nanoparticles?
Methodological Answer: Contradictions arise from:
- Residual Fe²⁺/Fe³⁺ ratios (analyze via Mössbauer spectroscopy).
- Particle size polydispersity (use TEM and DLS correlation). Solutions:
- Synthesize under inert atmosphere to prevent oxidation.
- Perform chelometric titration to quantify free Fe ions.
- Apply size-selection techniques (e.g., gradient centrifugation) before magnetic measurements. Comparative studies with standardized protocols are critical .
Q. What mechanistic insights explain the role of stearate chain length in stabilizing ferric oxide nanoparticles?
Methodological Answer: Long-chain stearates (C18) enhance stability via:
- Steric hindrance: Hydrophobic interactions between alkyl chains.
- Surface energy reduction: Dense ligand packing lowers reactivity. Comparative studies with shorter carboxylates (e.g., acetate) show:
- Improved colloidal stability in nonpolar solvents.
- Lower critical flocculation temperatures. Probe using contact angle measurements (hydrophobicity) and SAXS (ligand shell thickness) .
Q. How can computational modeling complement experimental studies of ferric stearate's coordination chemistry?
Methodological Answer: Density functional theory (DFT) applications:
- Predict stable Fe-stearate geometries (monodentate vs. bidentate).
- Simulate IR spectra for experimental validation.
- Model thermal decomposition pathways. Validate with crystallographic data (if available) and correlate formation energies with experimental stability trends. Molecular dynamics simulations can predict aggregation behavior .
Methodological Guidelines
- Documentation: Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental sections, including precursor sources and characterization protocols .
- Data Presentation: Use tables/graphs sparingly; prioritize clarity. Large datasets should be supplementary .
- Literature Review: Utilize Scopus/Web of Science for comprehensive coverage of ferric stearate studies, focusing on synthesis, characterization, and nanomaterial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
